molecular formula C12H16O2 B12737476 Hzt6Z8atd2 CAS No. 84413-75-2

Hzt6Z8atd2

Katalognummer: B12737476
CAS-Nummer: 84413-75-2
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: OGDKSKNHHSXJNA-JOYOIKCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione, also known by its Unique Ingredient Identifier Hzt6Z8atd2, is a compound with the molecular formula C12H16O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione involves several steps. One common method includes the spiro-annelation reaction, which is a type of cyclization process. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione include:

Uniqueness

What sets 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione apart is its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

84413-75-2

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

(5S,6S)-6,10-dimethylspiro[4.5]dec-9-ene-3,8-dione

InChI

InChI=1S/C12H16O2/c1-8-5-11(14)6-9(2)12(8)4-3-10(13)7-12/h5,9H,3-4,6-7H2,1-2H3/t9-,12+/m0/s1

InChI-Schlüssel

OGDKSKNHHSXJNA-JOYOIKCWSA-N

Isomerische SMILES

C[C@H]1CC(=O)C=C([C@]12CCC(=O)C2)C

Kanonische SMILES

CC1CC(=O)C=C(C12CCC(=O)C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.